molecular formula C18H21N3O4S B11553637 Acethydrazide, 2-(methyl)(4-tolylsulfonyl)amino-N2-(4-methoxybenzylideno)-

Acethydrazide, 2-(methyl)(4-tolylsulfonyl)amino-N2-(4-methoxybenzylideno)-

Cat. No.: B11553637
M. Wt: 375.4 g/mol
InChI Key: FSOPSYKAVNKZIS-XDHOZWIPSA-N
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Description

N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a hydrazinecarbonyl group, and a dimethylbenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with N-methyl-N,4-dimethylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on the efficient recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N,4-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C18H21N3O4S/c1-14-4-10-17(11-5-14)26(23,24)21(2)13-18(22)20-19-12-15-6-8-16(25-3)9-7-15/h4-12H,13H2,1-3H3,(H,20,22)/b19-12+

InChI Key

FSOPSYKAVNKZIS-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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